molecular formula C6H16NSi B1588220 Dimethylsilyldiethylamine CAS No. 13686-66-3

Dimethylsilyldiethylamine

Cat. No.: B1588220
CAS No.: 13686-66-3
M. Wt: 130.28 g/mol
InChI Key: ADTGAVILDBXARD-UHFFFAOYSA-N
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Description

Dimethylsilyldiethylamine is an organosilicon compound with the molecular formula C6H17NSi. It is a colorless liquid that is highly flammable and moisture-sensitive. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Scientific Research Applications

Dimethylsilyldiethylamine has a wide range of applications in scientific research:

Safety and Hazards

Dimethylsilyldiethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing its dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Mode of Action

The mode of action of Dimethylsilyldiethylamine is primarily through its chemical interactions during synthesis reactions. It acts as a silylating agent, introducing silyl groups into other molecules. The introduction of these groups can significantly alter the properties of the target molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are dependent on the specific chemical reactions in which it is involved. As a reagent, it can participate in a variety of reactions, each of which may involve different pathways .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-studied. As a small molecule, it is expected to have good bioavailability. Its volatility and reactivity may influence its adme properties .

Result of Action

The result of this compound’s action is the formation of new chemical compounds through the introduction of silyl groups. This can lead to significant changes in the physical and chemical properties of the target molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethylsilyldiethylamine can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with diethylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows:

(CH3)2SiCl+HNEt2(CH3)2SiNEt2+HCl\text{(CH}_3\text{)}_2\text{SiCl} + \text{HNEt}_2 \rightarrow \text{(CH}_3\text{)}_2\text{SiNEt}_2 + \text{HCl} (CH3​)2​SiCl+HNEt2​→(CH3​)2​SiNEt2​+HCl

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: Dimethylsilyldiethylamine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the diethylamino group is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form silanol derivatives.

    Reduction Reactions: It can be reduced to form silane derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Comparison with Similar Compounds

  • Dimethylsilyldimethylamine
  • Diethylsilyldiethylamine
  • Trimethylsilyldiethylamine

Comparison: Dimethylsilyldiethylamine is unique due to its specific combination of dimethyl and diethyl groups attached to the silicon atom. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, dimethylsilyldimethylamine has two methyl groups instead of ethyl groups, which affects its steric and electronic properties. Diethylsilyldiethylamine, on the other hand, has two ethyl groups attached to the silicon atom, making it bulkier and less reactive in certain reactions .

Properties

InChI

InChI=1S/C6H16NSi/c1-5-7(6-2)8(3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTGAVILDBXARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50884630
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13686-66-3
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013686663
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silanamine, N,N-diethyl-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50884630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-diethyl-1,1-dimethylsilylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.805
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylsilyldiethylamine
Reactant of Route 2
Dimethylsilyldiethylamine
Reactant of Route 3
Dimethylsilyldiethylamine
Reactant of Route 4
Dimethylsilyldiethylamine
Reactant of Route 5
Dimethylsilyldiethylamine
Reactant of Route 6
Dimethylsilyldiethylamine

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